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Compound of Interest

Compound Name: Fosmetpantotenate

Cat. No.: B607538 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and

pharmacodynamic (PD) properties of fosmetpantotenate (RE-024), a prodrug of

phosphopantothenate developed as a replacement therapy for Pantothenate Kinase-

Associated Neurodegeneration (PKAN). The protocols detailed below are based on established

nonclinical and clinical research methodologies.

Introduction
Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare genetic neurological

disorder caused by mutations in the PANK2 gene. This gene encodes for pantothenate kinase

2, a crucial enzyme in the biosynthesis of coenzyme A (CoA).[1][2] A deficiency in PanK2

activity leads to reduced levels of phosphopantothenate (PPA) and subsequently CoA, a vital

molecule for numerous cellular processes, including energy metabolism and signal

transduction.[1] Fosmetpantotenate is designed to bypass the defective PanK2 enzyme by

delivering PPA directly into cells, thereby restoring CoA levels.[1][2] While a pivotal Phase III

clinical trial (FORT) did not meet its primary efficacy endpoints, the compound was found to be

generally safe and well-tolerated.
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Fosmetpantotenate is a prodrug designed to increase the membrane permeability of PPA by

masking the charge of the phosphate dianion. Once inside the cell, it is metabolized to PPA,

which can then be utilized by downstream enzymes to synthesize CoA. This mechanism aims

to replenish the diminished CoA pool in the brain and other tissues affected by PKAN.
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Figure 1: Postulated mechanism of action for fosmetpantotenate.

Pharmacokinetic Data
The pharmacokinetics of fosmetpantotenate and its key metabolites, PPA and pantothenate

(PA), have been evaluated in several preclinical species. Fosmetpantotenate exhibits species-

dependent metabolism in the blood.

Table 1: Blood Pharmacokinetics of Fosmetpantotenate, PPA, and PA Following a Single Oral

Dose
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Species
Dose
(mg/kg)

Analyte Cmax (nM) Tmax (h) AUC (nM*h)

Mouse 100 PPA 1,030 0.25 455

PA 1,110 0.25 609

700 PPA 15,600 0.5 5,530

PA 6,560 0.5 4,210

Rat 100 PPA 1,140 0.5 1,020

PA 1,320 0.5 1,170

700 PPA 5,630 1 5,180

PA 3,360 1 4,250

Monkey 100
Fosmetpantot

enate
1,480 0.5 1,170

PPA 8,970 0.5 7,160

PA 2,750 0.5 2,710

300
Fosmetpantot

enate
5,300 0.5 4,250

PPA 31,900 0.5 25,200

PA 7,490 1 9,930

Data are presented as mean values.

Table 2: Estimated Blood and Brain Dialysate Pharmacokinetics in Mice and Monkeys
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Species Dose
Compart
ment

Analyte
Cmax
(nM)

Tmax (h)
AUC
(nM*h)

Mouse
700 mg/kg

PO
Dialysate PPA 177 1.4 439

PA 130 3.8 358

125 µg

Intrastriatal
Dialysate

Fosmetpan

totenate
3.6 x 10^6 0.5 1.3 x 10^6

Monkey
100 mg/kg

PO
Blood

Fosmetpan

totenate
1,480 0.5 1,170

Dialysate
Fosmetpan

totenate
221 0.75 209

300 mg/kg

PO
Blood

Fosmetpan

totenate
5,300 0.5 4,250

Dialysate
Fosmetpan

totenate
1,560 0.4 1,030

PO: Oral administration. Data are presented as mean values.

Pharmacodynamic Data
The pharmacodynamic effects of fosmetpantotenate have been demonstrated by its ability to

restore CoA levels and rescue downstream cellular defects in a cellular model of PKAN.

Table 3: In Vitro Effects of Fosmetpantotenate on Coenzyme A Levels in PanK2 Knockdown

Human Neuroblastoma Cells
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Treatment
Free CoA (fold increase vs.
control)

Total CoA (fold increase
vs. control)

Acute Dose (24h)

25 µM Fosmetpantotenate ~2 -

200 µM Fosmetpantotenate ~4 -

Chronic Dosing (5 days)

1 µM Fosmetpantotenate TID Little to no change ~2.5

TID: Three times a day.

Table 4: In Vitro Permeability in a Blood-Brain Barrier Model

Compound
Apparent Permeability (Papp) (10^-6
cm/s)

Sucrose (paracellular marker) 0.3 ± 0.1

Mannitol (paracellular marker) 0.4 ± 0.1

Fosmetpantotenate (D1) 0.9 ± 0.2

Fosmetpantotenate (D2) 1.1 ± 0.2

Pantothenate (PA) 1.5 ± 0.2

Phosphopantothenate (PPA) 0.1 ± 0.0

D1 and D2 are diastereomers of fosmetpantotenate. Data are presented as mean ± standard

deviation.

Experimental Protocols
Protocol 1: In Vitro Efficacy Assessment in a Cellular
Model of PKAN
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This protocol describes the methodology to assess the ability of fosmetpantotenate to restore

CoA levels in a human neuroblastoma cell line with stable knockdown of PANK2.

Start

Culture IMR32 Human
Neuroblastoma Cells

Transduce with lentiviral
shRNA for PanK2 knockdown

Select stable knockdown cells

Treat cells with
Fosmetpantotenate

Cell Lysis

Measure Free and Total
CoA levels

Western Blot for
Tubulin Acetylation

Data Analysis

End

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b607538?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Experimental workflow for in vitro efficacy testing.

Materials:

IMR32 human neuroblastoma cell line

Lentiviral particles containing shRNA targeting PANK2

Cell culture medium and supplements

Fosmetpantotenate

Lysis buffer

CoA assay kit

Antibodies for acetylated tubulin and a loading control (e.g., β-actin)

Western blotting reagents and equipment

Procedure:

Cell Culture and Transduction: Culture IMR32 cells according to standard protocols.

Transduce the cells with lentiviral particles carrying PANK2 shRNA to create a stable

knockdown cell line.

Treatment: Seed the PanK2 knockdown cells and treat with varying concentrations of

fosmetpantotenate (e.g., 1 µM to 200 µM) for different durations (e.g., 24 hours for acute

treatment, or multiple daily doses for 5 days for chronic treatment).

Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis

buffer.

CoA Measurement: Determine the intracellular concentrations of free and total CoA using a

commercially available assay kit according to the manufacturer's instructions.

Western Blotting for Tubulin Acetylation:
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Perform protein quantification of the cell lysates.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with primary antibodies against acetylated tubulin and a loading

control.

Incubate with appropriate secondary antibodies and visualize the protein bands.

Quantify band intensities to determine the relative levels of tubulin acetylation.

Data Analysis: Normalize CoA levels and tubulin acetylation to the appropriate controls.

Perform statistical analysis to determine the significance of the treatment effects.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a method for determining the pharmacokinetic profile of

fosmetpantotenate and its metabolites in the blood of mice or rats following oral

administration.
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Figure 3: Workflow for an in vivo pharmacokinetic study.

Materials:
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Male C57BL/6 mice or Sprague-Dawley rats

Fosmetpantotenate formulation for oral gavage

Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

Centrifuge

Sample processing reagents (e.g., acetonitrile for protein precipitation)

LC-MS/MS system

Procedure:

Animal Preparation: Acclimate animals to the housing conditions. Fast the animals overnight

before dosing.

Dosing: Administer a single oral dose of fosmetpantotenate (e.g., 100 mg/kg or 700 mg/kg)

via gavage.

Blood Collection: Collect whole blood samples at predetermined time points (e.g., pre-dose,

0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein or

cardiac puncture for terminal samples).

Sample Processing: Process the blood samples immediately. For example, perform protein

precipitation by adding a multiple volume of cold acetonitrile, vortexing, and centrifuging to

pellet the precipitated proteins.

LC-MS/MS Analysis: Analyze the supernatant for concentrations of fosmetpantotenate,

PPA, and PA using a validated LC-MS/MS method.

Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic

parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.

Protocol 3: Brain Microdialysis for CNS
Pharmacokinetics
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This protocol describes a method to assess the brain penetration of fosmetpantotenate and

its metabolites in freely moving animals.

Materials:

Rats or monkeys

Stereotaxic apparatus

Microdialysis probes and guide cannulae

Surgical instruments

Microinfusion pump

Fraction collector

Artificial cerebrospinal fluid (aCSF)

LC-MS/MS system

Procedure:

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically

implant a guide cannula into the brain region of interest (e.g., striatum). Allow the animal to

recover from surgery.

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe

through the guide cannula.

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a

microinfusion pump.

Dosing: After a baseline collection period, administer fosmetpantotenate orally.

Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 30-60

minutes) using a refrigerated fraction collector.
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LC-MS/MS Analysis: Analyze the dialysate samples for the concentrations of

fosmetpantotenate and its metabolites using a sensitive LC-MS/MS method.

Data Analysis: Plot the dialysate concentrations over time and calculate pharmacokinetic

parameters for the brain extracellular fluid.

Conclusion
The provided application notes and protocols offer a framework for the pharmacokinetic and

pharmacodynamic evaluation of fosmetpantotenate. The data indicate that

fosmetpantotenate can effectively deliver its active metabolite, PPA, to the systemic

circulation and, in some species, to the brain. In vitro studies demonstrate its potential to

restore CoA levels in a cellular model of PKAN. These methodologies are crucial for the

preclinical and clinical development of substrate replacement therapies for rare metabolic

disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607538?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

